Ferrous bisglycinate chelate chemical structure and properties
Ferrous bisglycinate chelate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of ferrous bisglycinate chelate. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and a visual representation of its biological pathway.
Chemical Structure and Identification
Ferrous bisglycinate chelate is a unique iron supplement in which a central ferrous iron (Fe²⁺) ion is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1] This chelation process results in the formation of two stable, five-membered heterocyclic rings, a structural feature that is fundamental to its enhanced bioavailability and tolerability.[2][3] The chelated structure protects the iron from inhibitors in the digestive system, allowing for more efficient absorption.[4]
The chemical structure of ferrous bisglycinate chelate is depicted below:
Caption: Molecular structure of ferrous bisglycinate chelate, illustrating the central ferrous iron atom coordinated with two glycine ligands.
Physicochemical Properties
Ferrous bisglycinate chelate is a light to dark greenish, non-hygroscopic powder with a slightly gritty texture and virtually no odor.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₈FeN₂O₄ | [1][5] |
| Molecular Weight | 203.96 g/mol | [5][6] |
| CAS Number | 20150-34-9 | [5][7] |
| Appearance | Light to dark greenish powder | [5][8] |
| Odor | Virtually odorless | [5] |
| Hygroscopicity | Non-hygroscopic | [4][5] |
| Melting Point | >162°C (decomposes) | [3] |
| Density | 1.898 g/cm³ at 20°C | [4] |
| Solubility | Poorly soluble in water; Insoluble in DMSO and Ethanol; Soluble in aqueous acid. | [4][7][9] |
Experimental Data and Protocols
Synthesis of Ferrous Bisglycinate Chelate
A common laboratory-scale synthesis involves the reaction of ferrous sulfate (B86663) with glycine in an aqueous solution, followed by the addition of calcium oxide to facilitate the chelation and precipitate calcium sulfate.
Experimental Protocol:
-
Dissolve 4 grams of ferrous sulfate (containing 20% Fe(II)) in 14.0 g of water with stirring until fully dissolved.[10]
-
Add 2.2 grams of glycine to the solution and continue stirring for 30 minutes.[10]
-
Introduce 1 gram of calcium oxide to the aqueous solution and stir continuously until the CaO is completely dissolved.[10]
-
The formation of a ferrous glycine chelate with a 2:1 ligand-to-metal molar ratio occurs, alongside the precipitation of white calcium sulfate.[10]
-
The resulting ferrous bisglycinate can be collected and stored for further analysis.[10]
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chelated structure of ferrous bisglycinate. The formation of coordinate bonds between the iron and the glycine molecules results in characteristic shifts in the absorption bands of the amino and carboxyl groups.
Key FTIR Absorption Bands for Ferrous Bisglycinate:
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H Stretch | 3157.1 | [10] |
| N-H Bend | 1498.4 | [10] |
| C-O Stretch | 1103.3 | [10] |
| C=O Stretch | 1684.1 | [10] |
Experimental Protocol (General):
-
Prepare a sample of ferrous bisglycinate, typically mixed with KBr powder and pressed into a pellet.
-
Obtain the FTIR spectrum using a suitable spectrometer.
-
Analyze the spectrum for the disappearance of the free amino acid bands and the appearance of new bands indicative of metal-ligand bond formation. The disappearance of the NH₃⁺ torsional vibration peak, typically seen in free glycine, is a key indicator of chelation.[11]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed for the quantitative analysis of ferrous bisglycinate. A colorimetric method involving the formation of a colored complex is often used.
Experimental Protocol for Quantification:
-
Destroy the ferrous bisglycinate complex to release the ferrous ions. This can be achieved by acidification.[12]
-
Reduce any present Fe³⁺ ions to Fe²⁺ using a suitable reducing agent.[12]
-
Form a stable, colored complex with the Fe²⁺ ions using a complexing agent such as 1,10-phenanthroline (B135089).[12]
-
Measure the absorbance of the solution at its maximum absorption wavelength (e.g., 512 nm for the 1,10-phenanthroline complex) using a UV-Vis spectrophotometer.[12]
-
Quantify the concentration of ferrous bisglycinate by comparing the absorbance to a standard curve. This method has been shown to be linear in the range of 0.15 µg/ml to 9.10 µg/ml.[12]
X-ray Diffraction (XRD)
XRD analysis confirms the crystalline nature of ferrous bisglycinate. The powdered XRD patterns exhibit sharp crystalline peaks, and the data can be used to determine the crystal structure. Studies have suggested an octahedral geometry for the iron complex.[10]
Biological Properties and Absorption Pathway
Ferrous bisglycinate chelate is recognized for its high bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate.[13][14][15] Its unique chelated structure allows it to be absorbed intact into the intestinal mucosal cells.[16]
The absorption of ferrous bisglycinate has been a subject of study, with evidence suggesting it competes with the nonheme-iron absorption pathway.[17] Once absorbed into the mucosal cell, the chelate is hydrolyzed, releasing the iron and glycine components for metabolic use.[16]
The following diagram illustrates the proposed absorption pathway of ferrous bisglycinate chelate.
Caption: Proposed absorption pathway of ferrous bisglycinate chelate in the small intestine.
Stability
The stability of ferrous bisglycinate chelate across a range of pH values is a key factor in its enhanced absorption. Unlike ferrous sulfate, which shows significantly decreased solubility as the pH increases from 2 to 6, ferrous bisglycinate remains completely soluble.[9] This stability prevents the iron from precipitating in the alkaline environment of the small intestine, ensuring it remains available for absorption.
This technical guide provides a foundational understanding of ferrous bisglycinate chelate for professionals in the field. Further research into its specific interactions with cellular transport mechanisms and its potential in various drug delivery systems is warranted.
References
- 1. globalcalcium.com [globalcalcium.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]
- 4. Cas 20150-34-9,FERROUSBISGLYCINATE | lookchem [lookchem.com]
- 5. wbcil.com [wbcil.com]
- 6. Ferrous Bisglycinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lohmann-minerals.com [lohmann-minerals.com]
- 9. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. proceedings.bas.bg [proceedings.bas.bg]
- 13. ethical-nutrition.com [ethical-nutrition.com]
- 14. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The chemistry of ferrous bis-glycinate chelate [ve.scielo.org]
- 17. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
